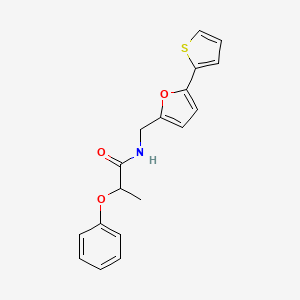

2-phenoxy-N-((5-(thiophen-2-yl)furan-2-yl)methyl)propanamide

Description

Properties

IUPAC Name |

2-phenoxy-N-[(5-thiophen-2-ylfuran-2-yl)methyl]propanamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H17NO3S/c1-13(21-14-6-3-2-4-7-14)18(20)19-12-15-9-10-16(22-15)17-8-5-11-23-17/h2-11,13H,12H2,1H3,(H,19,20) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AXXHHHVNVHZHAS-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C(=O)NCC1=CC=C(O1)C2=CC=CS2)OC3=CC=CC=C3 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H17NO3S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

327.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-phenoxy-N-((5-(thiophen-2-yl)furan-2-yl)methyl)propanamide typically involves a multi-step process. One common method includes the Suzuki–Miyaura coupling reaction, which is widely applied for carbon–carbon bond formation. This reaction is known for its mild and functional group-tolerant conditions, making it suitable for synthesizing complex organic molecules .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The specific methods and conditions can vary depending on the desired application and the scale of production.

Chemical Reactions Analysis

Types of Reactions

2-phenoxy-N-((5-(thiophen-2-yl)furan-2-yl)methyl)propanamide can undergo various chemical reactions, including:

Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents.

Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents.

Substitution: This reaction involves the replacement of one functional group with another, often using nucleophiles or electrophiles.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles like sodium hydroxide. The specific conditions, such as temperature and solvent, can vary depending on the desired reaction and product.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield a ketone or aldehyde, while reduction may produce an alcohol.

Scientific Research Applications

The compound has been investigated for its potential as an anticancer agent. Research indicates that derivatives containing furan and thiophene moieties exhibit significant bioactivity against various cancer cell lines. For instance, compounds with similar structures have shown promising results in inhibiting the growth of breast cancer cells (MCF-7 and MDA-MB-231) with IC50 values indicating effective cytotoxicity .

Table 1: Comparative IC50 Values of Related Compounds Against Cancer Cell Lines

| Compound Name | Cell Line | IC50 (µM) | Reference |

|---|---|---|---|

| Compound A | MCF-7 | 1.003 | |

| Compound B | A549 | 0.72 | |

| Compound C | MDA-MB-231 | 58.33 | |

| 2-phenoxy-N-((5-(thiophen-2-yl)furan-2-yl)methyl)propanamide | TBD | TBD | TBD |

Antioxidant Properties

In addition to anticancer activity, derivatives of this compound have demonstrated significant antioxidant properties. For example, certain furan-containing compounds have been reported to exhibit IC50 values lower than ascorbic acid, indicating their potential as effective antioxidants . This property is particularly valuable in preventing oxidative stress-related diseases.

Synthesis and Characterization

The synthesis of this compound involves multi-step organic reactions, typically starting from commercially available precursors. Characterization techniques such as NMR spectroscopy and mass spectrometry are employed to confirm the structure and purity of the synthesized compound .

Mechanism of Action

The mechanism of action of 2-phenoxy-N-((5-(thiophen-2-yl)furan-2-yl)methyl)propanamide involves its interaction with specific molecular targets and pathways. The exact mechanism can vary depending on the application and the biological system being studied. Generally, it may involve binding to receptors or enzymes, modulating their activity, and influencing cellular processes.

Comparison with Similar Compounds

Comparison with Similar Compounds

The following table and analysis compare 2-phenoxy-N-((5-(thiophen-2-yl)furan-2-yl)methyl)propanamide with structurally or functionally related compounds from the evidence:

Table 1: Structural and Functional Comparison

Key Observations:

Core Structure Differences: The target compound’s propanamide core contrasts with sulfonamide-based analogs (e.g., int-8, 1l). Amides generally exhibit higher metabolic stability than sulfonamides but may differ in solubility and binding affinity .

Substituent Effects: The furan-thiophene moiety in the target compound and sulfonamide analogs (int-8, 1l) suggests a shared design strategy to leverage heteroaromaticity for electronic or steric effects. Thiophene’s sulfur atom may contribute to hydrophobic interactions or redox activity . Phenoxy vs. methoxyphenoxy (): The methoxy group in ’s compound could enhance solubility via hydrogen bonding, whereas the unsubstituted phenoxy group in the target compound may prioritize lipophilicity .

Biological Activity :

- Only Compound 31 () has reported bioactivity (KPNB1 inhibition and anticancer effects), attributed to its thiazole and fluorophenyl groups. The absence of activity data for the target compound highlights a gap for future studies .

Synthetic Routes :

- Gold-catalyzed reactions (–4) and Suzuki couplings () are common methods for assembling furan-thiophene systems. The target compound may require similar strategies for efficient synthesis .

Implications for Further Research

- Structure-Activity Relationship (SAR): Modifying the phenoxy group (e.g., adding electron-withdrawing substituents) or replacing the furan-thiophene moiety with other heterocycles (e.g., pyrrole) could optimize bioavailability or target specificity.

- Metabolic Studies : Comparative analysis with sulfonamide analogs (int-8, 1l) could clarify the impact of the amide/sulfonamide core on pharmacokinetics.

- Crystallographic Data : Tools like SHELXL () may aid in resolving the target compound’s 3D structure to inform docking studies .

Biological Activity

2-Phenoxy-N-((5-(thiophen-2-yl)furan-2-yl)methyl)propanamide is a synthetic compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article explores the compound's pharmacological properties, mechanisms of action, and relevant research findings.

Chemical Structure

The chemical structure of this compound can be represented as follows:

Chemical Structure

Biological Activity Overview

The compound exhibits a range of biological activities, including antimicrobial, anti-inflammatory, and anticancer properties. Its efficacy is attributed to its ability to interact with various biological targets, influencing cellular pathways.

Antimicrobial Activity

Recent studies have highlighted the antimicrobial potential of this compound against various pathogens.

Table 1: Antimicrobial Efficacy

| Pathogen | Minimum Inhibitory Concentration (MIC) |

|---|---|

| Staphylococcus aureus | 62.5 μg/mL |

| Escherichia coli | 125 μg/mL |

| Candida albicans | 31.25 μg/mL |

The compound demonstrated significant antibacterial activity against both Gram-positive and Gram-negative bacteria, with a notable MIC against Staphylococcus aureus comparable to standard antibiotics like gentamicin .

The mechanism by which this compound exerts its biological effects involves several pathways:

- Inhibition of Protein Synthesis : The compound has been shown to inhibit protein synthesis in bacterial cells, leading to cell death.

- Disruption of Biofilm Formation : It exhibits antibiofilm activity, crucial for combating persistent infections caused by biofilm-forming bacteria .

- Antifungal Properties : In addition to antibacterial effects, it has shown antifungal activity against Candida species, surpassing conventional antifungal agents like fluconazole .

Case Studies and Research Findings

Several studies have investigated the biological activity of this compound:

-

Study on Antimicrobial Effects :

A study published in MDPI evaluated the compound's effectiveness against various microbial strains. The results indicated that it had a broad spectrum of activity and was particularly effective against MRSA and E. coli, with MIC values indicating strong potency . -

Research on Anti-inflammatory Properties :

Another study focused on the anti-inflammatory potential of the compound, demonstrating its ability to reduce inflammatory markers in vitro. This suggests a possible therapeutic role in inflammatory diseases . -

Cancer Cell Line Studies :

The compound was tested against several cancer cell lines, showing cytotoxic effects that warrant further investigation into its potential as an anticancer agent. The results indicated a dose-dependent response in cell viability assays .

Q & A

Q. What analytical techniques are recommended for confirming the structure and purity of 2-phenoxy-N-((5-(thiophen-2-yl)furan-2-yl)methyl)propanamide?

To confirm structural integrity and purity, researchers should employ a combination of spectroscopic methods:

- Nuclear Magnetic Resonance (NMR): For detailed analysis of proton and carbon environments, ensuring correct substitution patterns (e.g., distinguishing thiophen-2-yl from furan-2-yl groups) .

- Infrared Spectroscopy (IR): To identify functional groups such as the amide C=O stretch (~1650 cm⁻¹) and aromatic C-H stretches .

- Mass Spectrometry (MS): To verify molecular weight and fragmentation patterns, particularly for detecting impurities or byproducts .

- High-Performance Liquid Chromatography (HPLC): For quantifying purity, especially when assessing batch-to-batch consistency .

Q. How can researchers assess the stability of this compound under different experimental conditions?

Stability studies should include:

- Thermal Stability: Thermogravimetric analysis (TGA) to determine decomposition temperatures.

- Solubility Profiling: Test in polar (e.g., DMSO, water) and non-polar solvents (e.g., hexane) to identify optimal storage conditions .

- pH-Dependent Stability: Incubate the compound in buffers across a pH range (e.g., 2–12) and monitor degradation via HPLC or UV-Vis spectroscopy .

Q. What are the standard protocols for synthesizing this compound and verifying reaction completion?

A typical synthesis involves:

- Stepwise Amide Coupling: React 2-phenoxypropanoyl chloride with (5-(thiophen-2-yl)furan-2-yl)methylamine under inert conditions (N₂ atmosphere) .

- Reaction Monitoring: Use thin-layer chromatography (TLC) or HPLC to track the disappearance of starting materials. Adjust reaction time/temperature if intermediates persist .

- Workup and Purification: Employ column chromatography (silica gel, ethyl acetate/hexane gradient) followed by recrystallization for high-purity isolation .

Advanced Research Questions

Q. How can computational modeling be integrated into the design of derivatives of this compound for enhanced bioactivity?

Advanced strategies include:

- Molecular Docking: Use software like AutoDock Vina to predict binding affinities to target enzymes (e.g., kinases or proteases). Focus on modifying the thiophene or furan moieties to optimize hydrophobic interactions .

- Quantum Mechanical Calculations: Analyze electronic properties (e.g., HOMO-LUMO gaps) to predict reactivity for functionalization (e.g., halogenation at the thiophene ring) .

- MD Simulations: Study conformational stability in aqueous environments to prioritize derivatives with reduced aggregation propensity .

Q. What strategies are effective in resolving contradictions in reported biological activities of this compound across studies?

Address discrepancies by:

- Comparative Structural Analysis: Tabulate analogs (e.g., chlorine vs. fluorine substitutions) to correlate substituent effects with activity trends. For example, chlorination often enhances antimicrobial activity, while fluorination may alter electronic properties .

- Standardized Assay Conditions: Re-evaluate bioactivity under controlled parameters (e.g., fixed ATP concentration in kinase assays) to isolate compound-specific effects .

- Meta-Analysis: Pool data from multiple studies using statistical tools (e.g., ANOVA) to identify outliers or confounding variables (e.g., solvent choice) .

Q. What methodologies are recommended for studying the interaction of this compound with specific enzyme targets?

Mechanistic studies require:

- Surface Plasmon Resonance (SPR): Measure real-time binding kinetics (kon/koff) to determine affinity (KD) for enzymes like cytochrome P450 .

- Isothermal Titration Calorimetry (ITC): Quantify thermodynamic parameters (ΔH, ΔS) to assess entropy-driven vs. enthalpy-driven binding .

- X-ray Crystallography: Co-crystallize the compound with its target to resolve binding modes at atomic resolution. Compare with computational predictions for validation .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.